molecular formula C8H5F4NO2 B1408042 Methyl 6-fluoro-2-(trifluoromethyl)nicotinate CAS No. 1227575-70-3

Methyl 6-fluoro-2-(trifluoromethyl)nicotinate

Cat. No.: B1408042
CAS No.: 1227575-70-3
M. Wt: 223.12 g/mol
InChI Key: VHAOZUPEYJTEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-fluoro-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5F4NO2. It belongs to the class of nicotinic acid derivatives and is characterized by the presence of both fluorine and trifluoromethyl groups. This compound is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-2-(trifluoromethyl)nicotinate typically involves the esterification of 6-fluoro-2-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 6-fluoro-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-2-(trifluoromethyl)nicotinate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the nicotinate structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

methyl 6-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-3-5(9)13-6(4)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAOZUPEYJTEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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